8-Ethyl-2-methylquinoline-4-carboxylic acid
Overview
Description
8-Ethyl-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 8-Ethyl-2-methylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-3-9-5-4-6-10-11 (13 (15)16)7-8 (2)14-12 (9)10/h4-7H,3H2,1-2H3, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
8-Ethyl-2-methylquinoline-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 215.25 .Scientific Research Applications
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Pharmaceutical Chemistry
- Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
- The synthesis of quinoline and its analogs includes traditional and green synthetic approaches, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- The results of these methods have led to the production of quinoline derivatives with significant medicinal importance .
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Organic Chemistry
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Various synthesis protocols have been reported for the construction of the quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols .
- The outcomes of these methods have led to the production of quinoline and its functionalized derivatives for biological and pharmaceutical activities .
Safety And Hazards
properties
IUPAC Name |
8-ethyl-2-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKCJGCFXQNMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364160 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-methylquinoline-4-carboxylic acid | |
CAS RN |
288151-72-4 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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